molecular formula C16H15N3S B6348079 4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354935-93-5

4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B6348079
CAS RN: 1354935-93-5
M. Wt: 281.4 g/mol
InChI Key: YSONDSFOMTVEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (DMPTPA) is a heterocyclic compound belonging to the pyrimidine family of compounds. It has been studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. In recent years, DMPTPA has gained attention for its unique properties, including its ability to form strong hydrogen bonds, its low toxicity, and its ability to interact with a variety of other compounds.

Scientific Research Applications

Antifungal and Antibacterial Applications

  • Antifungal Activity: Certain derivatives of pyrimidin-2-amine, including those with modifications on the pyrimidine ring, have demonstrated significant antifungal effects against fungi such as Aspergillus terreus and Aspergillus niger. These compounds were synthesized and evaluated for their potential as antifungal agents, showing promise in the development of new treatments for fungal infections (Jafar et al., 2017).
  • Antibacterial Activity: Research into derivatives of pyrimidin-2-amine has also uncovered antibacterial properties, with synthesized compounds being tested against bacterial strains including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. These findings suggest the potential for developing novel antimicrobial agents from pyrimidine derivatives (Patel & Patel, 2017).

Antiproliferative Applications

  • Cancer Research: Certain pyrimidin-2-amine derivatives have been synthesized and evaluated for their antiproliferative activity, particularly against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. These compounds have shown to induce apoptotic cell death, indicating their potential utility in cancer therapy (Atapour-Mashhad et al., 2017).

Antiangiogenic Applications

  • A study aimed to explore the antiangiogenic effects of synthetic compounds derived from pyrimidin-2-amine, showing significant results in binding energy comparisons to reference drug compounds. This suggests the potential of these compounds in developing treatments targeting angiogenesis (Jafar & Hussein, 2021).

properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-10-5-6-12(8-11(10)2)13-9-14(19-16(17)18-13)15-4-3-7-20-15/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSONDSFOMTVEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.